N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Description
Properties
CAS No. |
79426-44-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,10,14H,6-8H2,1H3,(H,13,15) |
InChI Key |
LGWUGAXPKZWKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Acylation of Tryptamine Derivatives
The synthesis of this compound typically begins with tryptamine (2-(1H-indol-3-yl)ethanamine), a commercially available precursor. The primary step involves acetylation of the primary amine group to form N-(2-(1H-indol-3-yl)ethyl)acetamide . This reaction is conducted under standard acylation conditions:
-
Reagents : Acetic anhydride or acetyl chloride.
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
The reaction proceeds via nucleophilic acyl substitution, yielding the intermediate N-(2-(1H-indol-3-yl)ethyl)acetamide with high efficiency (>90% yield).
Reduction of the Indole Moiety
The critical step involves reducing the indole ring to a 2,3-dihydro-1H-indole (indoline) structure. This transformation is achieved using triethylsilane (EtSiH) in trifluoroacetic acid (TFA):
The mechanism proceeds via protonation of the indole’s nitrogen, followed by hydride transfer from EtSiH to the C2 position, selectively saturating the C2–C3 bond. This method achieves 90% yield of the desired dihydroindole product while preserving the acetamide functional group.
Optimization of Reduction Conditions
Comparative Analysis of Reducing Agents
Alternative reducing agents, such as sodium cyanoborohydride (NaBHCN) , have been explored but exhibit lower selectivity. For example:
| Reducing Agent | Solvent | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| EtSiH | TFA | 3 | 90 | None |
| NaBHCN | Acetic Acid | 6 | 27 | Partially reduced indole |
EtSiH in TFA outperforms NaBHCN due to its superior protonating capacity and compatibility with the acetamide group.
Alternative Synthetic Approaches
Fischer Indole Synthesis
The Fischer indole synthesis offers an alternative route to construct the dihydroindole core. This method involves:
-
Reactants : Cyclohexanone derivatives and phenylhydrazines.
However, introducing the ethylacetamide side chain post-cyclization requires additional functionalization steps, reducing overall efficiency compared to the reduction-based route.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : In aqueous NaOH at 80–100°C, the acetamide group is hydrolyzed to form the corresponding amine, 2-(2,3-dihydro-1H-indol-3-yl)ethylamine.
-
Alkylation/Acylation : The terminal amine (after hydrolysis) reacts with alkyl halides or acyl chlorides in dichloromethane (DCM) or toluene, using triethylamine as a base .
Oxidation Reactions
The indole moiety is susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 50°C | 2-Oxoindoline derivative | ~60% | |
| Ozone (O₃) | DCM, −78°C | Ring-opened diketone | 45% |
Reduction Reactions
The indole ring can be hydrogenated to form saturated derivatives:
| Reducing Agent | Conditions | Product | Catalyst | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 2,3-Dihydroindole derivative | 10% Pd-C | |
| NaBH₄ | Methanol, 0°C | Partially reduced intermediate | – |
Condensation and Cyclization
The compound participates in Knoevenagel condensations with carbonyl-containing reagents:
-
With Isatins : Reacts with isatins in dioxane/triethylamine to form cyano(2-oxoindolin-3-ylidene)acetic acid derivatives .
-
Cyclocondensation : Heating with aldehydes in acetic acid yields fused indole-quinoline hybrids .
Acetylation and Acylation
The ethylamine side chain reacts with acylating agents:
Research Findings
-
Anticancer Derivatives : Trifluoroacetylated analogs (e.g., N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide) exhibit cytotoxic effects against melanoma cells (IC₅₀ = 12.5 μM in B16 cells) by inducing apoptosis .
-
Synthetic Utility : Serves as a precursor for melatonin receptor ligands via condensation with cyanoacetic acid .
Reaction Optimization Insights
Scientific Research Applications
Chemical Properties and Structure
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has the chemical formula and features an indole core structure that is significant for its biological activity. The compound's structure enables it to interact with various biological targets, making it a candidate for drug development.
Anticancer Applications
Mechanism of Action
Research indicates that this compound exhibits potent anticancer properties. Its mechanism involves inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways. For instance, studies have shown that this compound can inhibit the proliferation of melanoma cells and induce autophagy, primarily through the PI3K/Akt and MAPK signaling pathways .
Case Studies
- Melanoma Treatment : A study demonstrated that this compound significantly inhibited melanoma cell proliferation and tumor growth in vivo. The treatment resulted in reduced tumor volume and weight, suggesting its efficacy as a potential anti-tumor drug .
- Colon Cancer : Another investigation reported that derivatives of this compound could inhibit colon cancer growth by modulating the tumor microenvironment. It was observed that treatment with this compound led to increased tumor-infiltrating lymphocytes and decreased myeloid-derived suppressor cells in xenograft models .
Antiviral Applications
Mechanism of Action
In addition to its anticancer properties, this compound has been explored for its antiviral effects. The compound targets viral replication mechanisms by inhibiting RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of several viruses.
Case Studies
- SARS-CoV-2 Inhibition : In vitro studies have shown that this compound effectively inhibits SARS-CoV-2 RdRp activity with low cytotoxicity. Among tested compounds, it exhibited one of the lowest effective concentrations (EC50) at 0.21 µM while maintaining a high cytotoxicity threshold (>100 µM).
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-(Indolin-3-yl)ethyl)acetamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Anticancer Activity
- EA (Hydroxy-oxo derivative): Demonstrates potent pro-apoptotic effects in colon cancer cells (HT-29, CT26) via STAT1 pathway activation.
- Simpler structure may limit bioactivity compared to EA.
Anti-inflammatory Activity
Cytotoxicity
- EA: Selective against colon cancer and melanoma cells (IC₅₀: 5–20 µM) but inactive in hepatoma (SMMC-7721) and cervical cancer (HeLa) cells .
- Unsubstituted analogs: Limited cytotoxicity reported, emphasizing the critical role of substituents in bioactivity.
Physicochemical and Pharmacokinetic Properties
| Property | N-[2-(2,3-Dihydro-1H-indol-3-yl)ethyl]acetamide | EA (Hydroxy-oxo derivative) | Compound 5 (Anti-inflammatory) |
|---|---|---|---|
| PSA (Ų) | 44.62 | 66.48 | 66.8 |
| logP | 2.7 | 1.2 | 3.5 |
| Molecular Weight | 204.27 | 246.3 | 429.9 |
| Bioavailability | Moderate (predicted) | Low (high PSA) | High (optimal logP) |
Key Observations :
- EA’s higher PSA (due to hydroxy-oxo groups) reduces membrane permeability but enhances solubility.
- Compound 5’s balanced logP and moderate PSA favor oral bioavailability .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications supported by various studies.
Indole derivatives, including this compound, are known for their ability to interact with enzymes and proteins, influencing numerous biochemical pathways. The compound exhibits high affinity for certain receptors and enzymes, leading to significant alterations in metabolic processes. Notably, interactions involve:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can either inhibit or activate enzyme functions, affecting cellular metabolism and signaling pathways.
Cellular Effects
The compound has been shown to impact various cell types and processes significantly. Research indicates that it modulates:
- Cell signaling pathways : Influencing kinases and phosphatases.
- Gene expression : Affecting genes involved in growth, differentiation, and apoptosis.
For instance, studies have demonstrated that this compound can alter the expression of genes linked to cell proliferation and survival.
Molecular Mechanisms
At the molecular level, the compound acts through specific binding interactions with biomolecules. It can function as either an enzyme inhibitor or activator. Key mechanisms include:
- Binding to the active site of enzymes to prevent substrate binding.
- Stabilizing the active conformation of enzymes to enhance catalytic activity.
These interactions lead to downstream effects on gene expression and cellular functions.
Research Findings and Case Studies
Numerous studies have explored the biological activities of this compound. Below is a summary of notable findings:
Case Study: Antitumor Activity
A significant study focused on the compound's ability to inhibit colon cancer growth. The research found that treatment led to apoptosis in cancer cells and reshaped the tumor microenvironment by modulating immune cell populations .
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anticancer agents : Due to its ability to inhibit tumor growth.
- Neuroprotective drugs : Potential for treating neurodegenerative diseases via antioxidant mechanisms.
- Antimicrobial agents : Effective against a range of pathogens.
Q & A
Q. What are the recommended synthetic routes for N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide and its derivatives?
Synthesis typically involves multi-step reactions, including iodination, reduction, and acetylation. For example:
- Iodination : React indole derivatives with iodine to introduce halogen groups.
- Reduction : Use sodium borohydride (NaBH₄) to reduce intermediates.
- Acetylation : Treat with acetic anhydride to form the acetamide moiety.
Purification is achieved via column chromatography, with yields ranging from 31% to 72% depending on substituents . Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this compound validated?
- Spectroscopic Analysis : ¹H NMR (chemical shifts for indole protons: δ 6.8–7.3 ppm; acetamide CH₃: δ 1.9–2.1 ppm) and ¹³C NMR (carbonyl C=O: δ 170–175 ppm) .
- Mass Spectrometry : HRMS-ESI matches calculated molecular weights (e.g., C₁₃H₁₆N₂O₂: 232.28 g/mol) .
- X-ray Crystallography : Optional for absolute configuration determination (not directly cited but inferred from general practices).
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Cytotoxicity Screening : MTT assay to determine IC₅₀ values across cancer cell lines (e.g., HT-29, CT26) .
- Apoptosis Markers : Annexin V/PI staining for early/late apoptosis quantification .
- Mitochondrial Dysfunction : JC-1 staining for mitochondrial membrane potential (MMP) loss .
Advanced Research Questions
Q. How to design experiments to investigate mitochondrial-mediated apoptosis mechanisms?
- Step 1 : Treat cells (e.g., HT-29) with the compound and measure MMP via JC-1 fluorescence shift (red→green) .
- Step 2 : Quantify cytochrome c release using immunoassays or western blot .
- Step 3 : Assess caspase-3/9 activation with fluorometric substrates (e.g., Ac-DEVD-AMC) .
- Step 4 : Detect DNA fragmentation via ELISA or TUNEL assay .
- Controls : Include DMSO (vehicle) and staurosporine (apoptosis inducer). Dose-dependent responses validate specificity .
Q. What methodologies confirm STAT1 pathway involvement in its antitumor effects?
- Western Blotting : Measure phosphorylated STAT1 (p-STAT1) and total STAT1 levels in treated cells. Use STAT1 inhibitors (e.g., tofacitinib) to reverse effects .
- Gene Silencing : siRNA knockdown of STAT1 to assess dependency in apoptosis induction .
- In Vivo Correlation : In xenograft models (e.g., nude mice with HT-29 tumors), correlate tumor regression with STAT1 upregulation in excised tissues .
- Transcriptional Profiling : qPCR for STAT1-regulated genes (e.g., Bax, caspase-3) .
Q. How to optimize in vivo models for evaluating efficacy against colon cancer?
- Cell Line Selection : Use human HT-29 or murine CT26 cells for syngeneic/immunocompetent models .
- Dosing Regimen : Administer the compound intraperitoneally (e.g., 10–50 mg/kg, 3×/week) based on pharmacokinetic data .
- Endpoint Metrics : Monitor tumor volume (caliper measurements) and weight post-necropsy. Validate STAT1 expression in tumors via immunohistochemistry .
- Toxicology : Assess liver/kidney function (ALT, creatinine) and body weight changes to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
